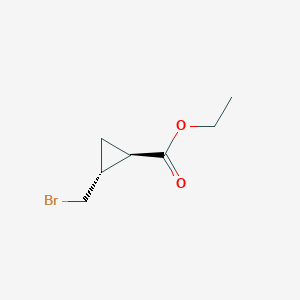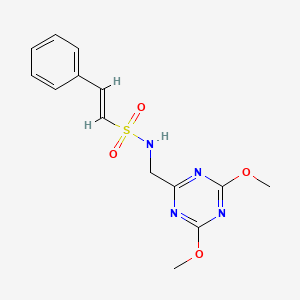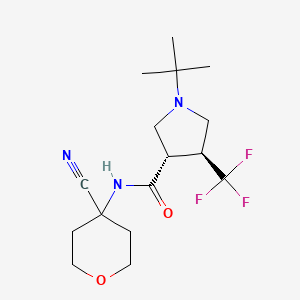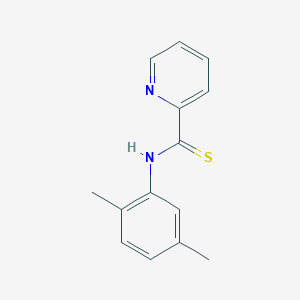
ethyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate is a high-purity organic compound with a molecular weight of 207.1 g/mol. This trans-configured cyclopropane derivative is known for its unique blend of reactivity and selectivity, making it a valuable tool for advanced chemical synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-ethyl 2-(bromomethyl)cyclopropane-1-carboxylate, trans typically involves the bromination of ethyl cyclopropane-1-carboxylate. The reaction is carried out under controlled conditions to ensure the trans configuration of the product. The process involves the use of bromine as the brominating agent and a suitable solvent such as dichloromethane. The reaction is typically conducted at low temperatures to prevent side reactions and to ensure high yield and purity .
Industrial Production Methods
Industrial production of rac-ethyl 2-(bromomethyl)cyclopropane-1-carboxylate, trans follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The product is then purified using standard techniques such as distillation or recrystallization to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
ethyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) is commonly used as the reducing agent, and the reaction is typically carried out in anhydrous ether.
Oxidation Reactions: Potassium permanganate (KMnO4) is commonly used as the oxidizing agent, and the reaction is typically carried out in aqueous or alcoholic solutions.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the cyclopropane ring.
Reduction Reactions: The major product is the corresponding alcohol.
Oxidation Reactions: The major product is the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of rac-ethyl 2-(bromomethyl)cyclopropane-1-carboxylate, trans involves the formation of reactive intermediates that can undergo various chemical transformations. The bromine atom in the compound is highly reactive and can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. The compound can also undergo reduction and oxidation reactions, leading to the formation of alcohols and carboxylic acids, respectively .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(bromomethyl)cyclopropane-1-carboxylate: Similar in structure but may differ in the configuration of the cyclopropane ring.
Methyl 2-(bromomethyl)cyclopropane-1-carboxylate: Similar in structure but with a different ester group.
Ethyl 2-(chloromethyl)cyclopropane-1-carboxylate: Similar in structure but with a different halogen atom.
Uniqueness
ethyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate is unique due to its trans configuration, which imparts distinct reactivity and selectivity compared to its cis counterpart and other similar compounds. This unique configuration makes it a valuable tool for advanced chemical synthesis and various scientific research applications .
Propiedades
IUPAC Name |
ethyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-2-10-7(9)6-3-5(6)4-8/h5-6H,2-4H2,1H3/t5-,6+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUNGMQKDDMMQW-NTSWFWBYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(benzylsulfanyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2706465.png)
![2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2706466.png)



![N-(3-chloro-2-methylphenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2706474.png)


![ethyl 4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2706478.png)
![(2R)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid](/img/structure/B2706479.png)


![2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate](/img/structure/B2706484.png)
![2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2706486.png)
